molecular formula C22H24N2O4 B2658241 7-hydroxy-5-methoxy-8-((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one CAS No. 921112-22-3

7-hydroxy-5-methoxy-8-((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one

Cat. No.: B2658241
CAS No.: 921112-22-3
M. Wt: 380.444
InChI Key: XMTTUKHZUJOWAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-5-methoxy-8-((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one is a synthetic compound belonging to the chromone family Chromones are a class of naturally occurring compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-5-methoxy-8-((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one typically involves multiple steps starting from 5,7-dihydroxyisoflavones. The key steps include:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-5-methoxy-8-((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The carbonyl group in the chromone ring can be reduced to form chromanols.

    Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Quinones.

    Reduction: Chromanols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-hydroxy-5-methoxy-8-((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxy-5-methoxy-8-((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to potential anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

    Flavopyridol: A synthetic derivative of rohitukine, used as a CDK inhibitor in cancer therapy.

    Buchenavianine: An alkaloid isolated from Buchenavia capitata, known for its biological activities.

Uniqueness

7-hydroxy-5-methoxy-8-((4-methylpiperazin-1-yl)methyl)-2-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chromone derivatives .

Properties

IUPAC Name

7-hydroxy-5-methoxy-8-[(4-methylpiperazin-1-yl)methyl]-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-23-8-10-24(11-9-23)14-16-17(25)12-20(27-2)21-18(26)13-19(28-22(16)21)15-6-4-3-5-7-15/h3-7,12-13,25H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTTUKHZUJOWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C3C(=C(C=C2O)OC)C(=O)C=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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